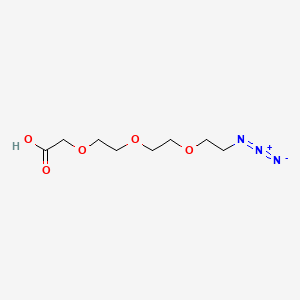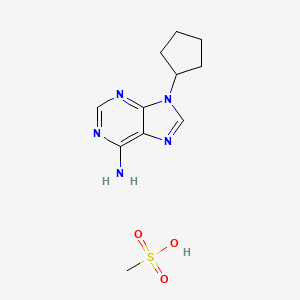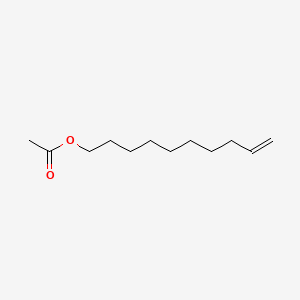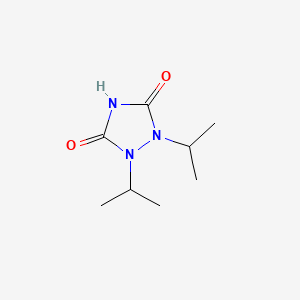
11-叠氮基-3,6,9-三氧杂十一烷酸
描述
11-Azido-3,6,9-trioxaundecanoic Acid, also known as Azido-PEG3-CH2CO2H, is a click chemistry reagent with 3 PEG units . It is a clear liquid with a light yellow to brown color .
Synthesis Analysis
The terminal carboxylic acid of 11-Azido-3,6,9-trioxaundecanoic Acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . It can also be used to prepare azide-functionalized polymers via click reaction .Molecular Structure Analysis
The molecular formula of 11-Azido-3,6,9-trioxaundecanoic Acid is C8H15N3O5 . It has a molecular weight of 233.22 g/mol .Chemical Reactions Analysis
The azide group of 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . Azide functional groups will react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .Physical And Chemical Properties Analysis
11-Azido-3,6,9-trioxaundecanoic Acid is a clear liquid with a refractive index of 1.470 . It has a density of 1.10 g/mL at 20 °C .科学研究应用
Proteomics Research Detection of Active Proteasomes
11-Azido-3,6,9-trioxaundecanoic Acid is utilized in proteomics research for the development of methods to detect active proteasomes. This involves a two-step labeling strategy where the terminal carboxylic acid reacts with primary amine groups to form a stable amide bond, facilitating the identification of proteasome activity within biological samples .
Polymer Synthesis Cross-Linking Agent
This compound serves as a hydrophilic cross-linking reagent in PEGylation reactions. It is particularly used in the synthesis of biodegradable polymers, such as kojic acid-based poly(carbonate-esters), which have applications in medical and environmental fields due to their biodegradability .
Click Chemistry Azide-Functionalized Polymers
11-Azido-3,6,9-trioxaundecanoic Acid exhibits polyethylene glycol-like characteristics, making it suitable for preparing azide-functionalized polymers via click chemistry. This application is significant in creating polymers with specific functions or properties that can be leveraged in various scientific fields .
作用机制
Target of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
The azide group in 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to be attached to other molecules, enabling the study of their behavior in biological systems.
Biochemical Pathways
Given its use in proteomics research , it’s likely that the compound plays a role in protein-related pathways.
Result of Action
It’s known that the compound is used in proteomics research , suggesting that it may have effects on protein function or expression.
Action Environment
The compound is a liquid at room temperature . It’s soluble in water, DMSO, DCM, DMF , which suggests that it can be used in a variety of experimental conditions. Contact with skin and eyes should also be avoided .
安全和危害
Handling of 11-Azido-3,6,9-trioxaundecanoic Acid should be done in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols should be avoided, and non-sparking tools should be used . It has hazard statements H315: Causes skin irritation .
属性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O5/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13/h1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXBCECBLAEYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448112 | |
| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Azido-3,6,9-trioxaundecanoic Acid | |
CAS RN |
172531-37-2 | |
| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
